molecular formula C16H22BrNO4 B2429883 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid CAS No. 2139153-76-5

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No.: B2429883
CAS No.: 2139153-76-5
M. Wt: 372.259
InChI Key: WNRGYRVZJGOYMB-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the following steps:

    Amino Acid Derivatization: The amino group is protected using tert-butoxycarbonyl (Boc) protection. This is commonly done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling Reaction: The brominated phenyl group is then coupled with the Boc-protected amino acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butoxycarbonyl derivatives, offering advantages in terms of reaction control and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Deprotection: Formation of the free amino acid.

    Oxidation: Formation of oxidized derivatives depending on the specific reaction conditions.

Scientific Research Applications

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. The Boc group serves as a protective group, preventing unwanted reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid: Similar structure with the bromine atom at the para position.

    3-(3-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid: Similar structure with a chlorine atom instead of bromine.

    3-(3-Bromophenyl)-2-amino-pentanoic acid: Lacks the Boc protection on the amino group.

Uniqueness

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to the specific positioning of the bromine atom and the presence of the Boc-protected amino group. This combination of features allows for selective reactions and protection during synthetic processes, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-5-12(10-7-6-8-11(17)9-10)13(14(19)20)18-15(21)22-16(2,3)4/h6-9,12-13H,5H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRGYRVZJGOYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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